Cas no 370848-09-2 ((4,6-Dimethylquinolin-2-yl)thioacetic Acid)

(4,6-Dimethylquinolin-2-yl)thioacetic Acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid
- [(4,6-dimethylquinolin-2-yl)thio]acetic acid(SALTDATA: FREE)
- [(4,6-DIMETHYLQUINOLIN-2-YL)THIO]ACETIC ACID
- CHEMBRDG-BB 6320947
- 2-(4,6-dimethylquinolin-2-yl)sulfanylacetic acid
- CBKinase1_001410
- HMS1586I22
- 2-[(4,6-DIMETHYL-2-QUINOLYL)SULFANYL]ACETIC ACID
- 2-((4,6-Dimethylquinolin-2-yl)thio)aceticacid
- Oprea1_074762
- STK711561
- DB-190014
- AKOS000620644
- SB70506
- SR-01000479344
- [(4,6-Dimethylquinolin-2-yl)thio]aceticacid
- Oprea1_812619
- CBKinase1_013810
- [(4,6-dimethylquinolin-2-yl)sulfanyl]acetic acid
- CS-0317942
- SR-01000479344-1
- 370848-09-2
- BS-37845
- (4,6-Dimethylquinolin-2-yl)thioacetic Acid
-
- MDL: MFCD02734700
- Inchi: InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)9(2)6-12(14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
- InChI-sleutel: ZJAGGHKSUVWJFT-UHFFFAOYSA-N
- LACHT: CC1=CC2=C(C)C=C(N=C2C=C1)SCC(=O)O
Berekende eigenschappen
- Exacte massa: 247.06700
- Monoisotopische massa: 247.06669983g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 285
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 75.5Ų
Experimentele eigenschappen
- PSA: 75.49000
- LogboekP: 3.02830
(4,6-Dimethylquinolin-2-yl)thioacetic Acid Beveiligingsinformatie
(4,6-Dimethylquinolin-2-yl)thioacetic Acid Douanegegevens
- HS-CODE:2933499090
- Douanegegevens:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4,6-Dimethylquinolin-2-yl)thioacetic Acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00C92B-250mg |
[(4,6-Dimethylquinolin-2-yl)thio]acetic acid |
370848-09-2 | 95% | 250mg |
$228.00 | 2025-02-26 | |
1PlusChem | 1P00C92B-1g |
[(4,6-Dimethylquinolin-2-yl)thio]acetic acid |
370848-09-2 | 95% | 1g |
$513.00 | 2025-02-26 | |
TRC | D483933-10mg |
[(4,6-Dimethylquinolin-2-yl)thio]acetic Acid |
370848-09-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D483933-50mg |
[(4,6-Dimethylquinolin-2-yl)thio]acetic Acid |
370848-09-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
TRC | D483933-100mg |
[(4,6-Dimethylquinolin-2-yl)thio]acetic Acid |
370848-09-2 | 100mg |
$ 80.00 | 2022-06-05 | ||
Ambeed | A779384-1g |
2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid |
370848-09-2 | 95+% | 1g |
$135.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388612-1g |
2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid |
370848-09-2 | 95+% | 1g |
¥1458.00 | 2024-05-16 |
(4,6-Dimethylquinolin-2-yl)thioacetic Acid Gerelateerde literatuur
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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